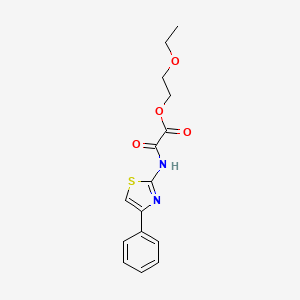

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate

Description

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate is a synthetic oxamate derivative characterized by a thiazole core substituted with a phenyl group at the 4-position and an oxamate moiety linked via an ethoxyethyl ester (Fig. 1). This compound belongs to a broader class of thiazole-based derivatives, which are widely studied for their diverse pharmacological and agrochemical applications .

The oxamate group (NHCOCOOR) is critical to its bioactivity, as it mimics natural metabolites and interacts with enzymatic targets such as lactate dehydrogenase (LDH) . Evidence suggests that derivatives of this scaffold, including this compound, exhibit potent anti-anaphylactic activity, outperforming disodium cromoglycate (DSCG) in IgE- and IgG-mediated bronchopulmonary responses . Its lipophilic ethoxyethyl ester enhances bioavailability, making it a candidate for further therapeutic development.

Properties

CAS No. |

81529-70-6 |

|---|---|

Molecular Formula |

C15H16N2O4S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-ethoxyethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate |

InChI |

InChI=1S/C15H16N2O4S/c1-2-20-8-9-21-14(19)13(18)17-15-16-12(10-22-15)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) |

InChI Key |

ZOOQXNXFZXSKMS-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate typically involves the reaction of 4-phenylthiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the oxamate group.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to modulate the tumor microenvironment and induce apoptosis in cancer cells. A study demonstrated that specific thiazole analogues displayed cytotoxic effects against various cancer cell lines, including MCF-7 and A549 cells, with IC50 values around 13 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8f | MCF-7 | 13 |

| 8f | A549 | 13 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of thiazole can inhibit histone deacetylase activity, leading to reduced inflammation and potential therapeutic benefits in conditions such as asthma and allergic reactions .

| Application | Mechanism of Action |

|---|---|

| Asthma treatment | Inhibition of histone deacetylases |

| Allergic reactions | Modulation of immune response |

Antimicrobial Activity

Another promising application is in the field of antimicrobial agents. Thiazole derivatives have been synthesized and tested for their efficacy against various bacterial strains. For example, a series of ethyl thiazole derivatives demonstrated significant antibacterial activity against Bacillus subtilis and Aspergillus niger, indicating potential for development as new antimicrobial therapies .

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer efficacy of thiazole derivatives, researchers evaluated the effects on tumor growth in vivo. The results showed that specific compounds led to significant tumor regression through mechanisms involving apoptosis and inhibition of neovascularization. Immunoblot analyses revealed upregulation of p53, a critical regulator in cell cycle control and apoptosis .

Case Study 2: Anti-inflammatory Effects in Asthma

A clinical trial involving patients with allergic asthma tested the efficacy of thiazole-based compounds as adjunct therapy. Patients receiving these compounds exhibited reduced frequency of asthma attacks and improved lung function compared to a placebo group .

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or proteins, leading to its antibacterial or anti-tumor effects. The thiazole ring plays a crucial role in binding to these targets, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Findings from Comparative Studies

Antiallergic Activity

Compound 49 (a close analogue with an isoxazolyl substituent) demonstrated superior efficacy to DSCG in IgE-mediated bronchopulmonary responses, highlighting the importance of the oxamate-thiazole scaffold in immunomodulation. In contrast, sulfonamide derivatives (e.g., benzenesulfonamides) lack this specificity, instead targeting metabolic enzymes like α-glucosidase .

Enzymatic Inhibition

Oxamate derivatives, including this compound, are potent LDH inhibitors due to structural mimicry of pyruvate. Benzenesulfonamide analogues, however, show stronger binding to carbonic anhydrase isoforms, underscoring the role of sulfonamide groups in altering target selectivity .

Bioavailability and Substituent Effects

- Lipophilicity : The ethoxyethyl ester in this compound enhances membrane permeability compared to hydrophilic derivatives like O-i-Propyl-N-(2-hydroxyethyl)oxamate, which is optimized for plant uptake .

- Aromatic Substitutions : Cinnamamide derivatives exhibit antitumor activity via π-π stacking interactions with kinase domains, whereas 4-fluorophenyl or 4-bromophenyl groups in thiazole-triazole hybrids improve antimicrobial potency .

Biological Activity

2-Ethoxyethyl N-(4-phenylthiazol-2-yl)oxamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its cytotoxic properties and therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 282.33 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethoxyethylamine with an appropriate thiazole derivative. The reaction conditions often include the use of coupling agents to facilitate the formation of the oxamate bond. A detailed synthetic pathway can be found in various chemical literature sources, emphasizing the importance of optimizing reaction conditions for yield and purity.

Cytotoxicity

Research indicates that derivatives of thiazole, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer cell lines. The IC50 values reported for related thiazole derivatives are often below 10 µg/mL, suggesting potent activity against these cancer types .

The biological activity of this compound may involve multiple mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to act as histone deacetylase (HDAC) inhibitors, leading to altered gene expression associated with cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : The compound may trigger apoptotic pathways by activating caspases and inhibiting survival signaling pathways such as NF-kB .

- Cell Cycle Arrest : Studies suggest that thiazole derivatives can cause cell cycle arrest at various phases, contributing to their cytotoxic effects.

Case Studies

Several case studies have highlighted the potential of thiazole derivatives in cancer treatment:

- In Vitro Studies : A study evaluated a series of thiazole derivatives, including those structurally similar to this compound, demonstrating significant inhibition of tumor growth in vitro across multiple cancer cell lines .

- In Vivo Evaluations : Animal models treated with thiazole derivatives showed reduced tumor burden and improved survival rates compared to controls, indicating potential for further development into therapeutic agents .

Q & A

Q. How can synergistic effects with known drugs be systematically evaluated?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). For example, combine the compound with fluconazole (antifungal) or doxorubicin (anticancer) at sub-inhibitory concentrations. FICI ≤0.5 indicates synergy. Mechanistic follow-ups (e.g., efflux pump inhibition assays) clarify synergy pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.